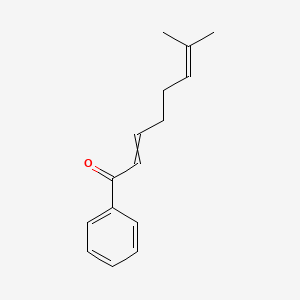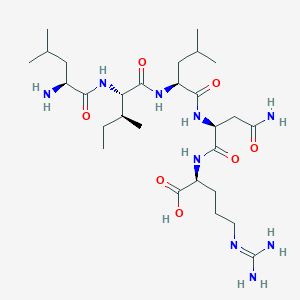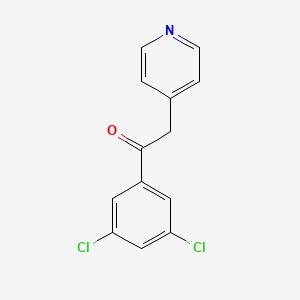![molecular formula C10H12ClNO2 B14241883 4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 189317-27-9](/img/structure/B14241883.png)
4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound with a unique structure that includes a chloro group, a hydroxypropylamino group, and a cyclohexa-2,4-dien-1-one core. This compound is part of the quinomethanes family, which are known for their diverse chemical properties and applications .
Vorbereitungsmethoden
The synthesis of 4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorocyclohexa-2,4-dien-1-one and 3-hydroxypropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol, and a catalyst to facilitate the reaction.
Reaction Mechanism: The hydroxypropylamine reacts with the 4-chlorocyclohexa-2,4-dien-1-one through a nucleophilic substitution reaction, leading to the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Analyse Chemischer Reaktionen
4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the hydroxypropylamino group
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to the modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one can be compared with other similar compounds in the quinomethanes family:
Eigenschaften
CAS-Nummer |
189317-27-9 |
|---|---|
Molekularformel |
C10H12ClNO2 |
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
4-chloro-2-(3-hydroxypropyliminomethyl)phenol |
InChI |
InChI=1S/C10H12ClNO2/c11-9-2-3-10(14)8(6-9)7-12-4-1-5-13/h2-3,6-7,13-14H,1,4-5H2 |
InChI-Schlüssel |
SRERTWIKWCHKNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C=NCCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Pyrrolidinecarboxamide, 1-([1,1'-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)-](/img/structure/B14241822.png)
![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)

![Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate](/img/structure/B14241839.png)
![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)

![(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B14241859.png)
![2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane](/img/structure/B14241862.png)
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)
![1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane](/img/structure/B14241874.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14241881.png)


